N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O4S/c1-4-21(5-2)26(23,24)13-10-11-17(25-3)16(12-13)20-18(22)14-8-6-7-9-15(14)19/h6-12H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULHXOYBJCNFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide typically involves multiple steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with chlorosulfonic acid to form diethylsulfamoyl chloride.
Attachment of the diethylsulfamoyl group: The diethylsulfamoyl chloride is then reacted with 2-methoxyaniline to form N-(2-methoxyphenyl)-diethylsulfamoyl amine.
Iodination: The final step involves the iodination of the benzamide structure. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Formation of N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-2-iodobenzamide.
Reduction: Formation of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-aminobenzamide.
Substitution: Formation of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are heavily influenced by its substituents. Key comparisons include:
Key Observations:
- Halogen Substitutions : The 2-iodo group in the target compound increases steric bulk and polarizability compared to 4-fluoro () or chloro analogues (). This may reduce enzymatic inhibition potency (e.g., IC₅₀ = 100,000 nM for DNA lyase vs. 16,000 nM for a smaller furan derivative) but enhance selectivity for hydrophobic binding pockets .
- Sulfamoyl vs. Sulfonamide : Diethylsulfamoyl groups improve solubility relative to aryl sulfonamides (e.g., Pigment Red 5 derivatives in ) but may reduce metabolic stability due to the amine moiety .
- Carboxamide Variations : Replacement of the benzamide with dibenzofuran () or pyrrolidine () alters π-π stacking and hydrogen-bonding capacity, affecting target affinity.
Biological Activity
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a sulfonamide group, a methoxyphenyl moiety, and an iodobenzamide component. The molecular formula can be represented as C15H18N2O3S, which indicates the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates, thereby blocking active sites essential for enzyme function. This inhibition can lead to various biological effects, including:
- Antimicrobial Activity : By inhibiting bacterial enzymes, the compound may exhibit antibacterial properties.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
- Neurological Applications : Research indicates potential benefits in treating neuromuscular disorders by modulating neurotransmitter activities.
Biological Activity Data
The following table summarizes key biological activities and research findings related to this compound:
Case Studies
-
Case Study on Antimicrobial Activity :
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 12.5 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains. -
Neuromuscular Disorders :
Research involving animal models of Amyotrophic Lateral Sclerosis (ALS) showed that treatment with this compound led to improved motor function and reduced muscle wasting. The mechanism was linked to modulation of GABAergic signaling pathways, suggesting a dual role in both reducing excitotoxicity and promoting neuronal health. -
Anti-inflammatory Effects :
In vitro studies indicated that the compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in stimulated macrophages. This suggests potential applications in inflammatory diseases such as rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 2-iodobenzoic acid with a sulfamoyl-substituted aniline derivative. Key steps include:
- Sulfamoylation : Introducing the diethylsulfamoyl group via nucleophilic substitution under anhydrous conditions with a base like triethylamine .
- Amide Bond Formation : Using coupling agents (e.g., HATU or EDC/HOBt) in DMF or DCM at 0–25°C to minimize side reactions .
- Iodination : Electrophilic iodination using iodine monochloride (ICl) in acetic acid .
- Purity Control : Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the diethylsulfamoyl group at 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak (expected m/z ~515–520) .
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility), ethanol (moderate), and water (low). Solubility can be enhanced using co-solvents (e.g., PEG-400) for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The iodine moiety may degrade under prolonged light exposure, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structural analogs (e.g., varying anticancer efficacy)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace iodine with bromine or methoxy groups) and compare IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) .
- Target Engagement Assays : Use SPR or thermal shift assays to quantify binding affinity to hypothesized targets (e.g., tyrosine kinases or DNA repair enzymes) .
- Metabolic Stability Testing : Compare hepatic microsome clearance rates to identify if discrepancies arise from differential metabolism .
Q. How does the iodine substituent influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Halogen Bonding Studies : Use X-ray crystallography or DFT calculations to map interactions between the iodine atom and electron-rich regions (e.g., protein backbone carbonyls) .
- Competitive Binding Assays : Compete with non-iodinated analogs (e.g., 2-chlorobenzamide derivatives) in enzyme inhibition assays (e.g., COX-2 or topoisomerase II) .
- Isotopic Labeling : Synthesize a ¹²⁵I-labeled analog for autoradiography or SPECT imaging to track biodistribution .
Q. What experimental designs are recommended for evaluating the compound’s potential as a theranostic agent (therapy + diagnostics)?
- Methodological Answer :
- Dual-Function Probes : Conjugate with a fluorescent tag (e.g., Cy5) for simultaneous imaging and cytotoxicity assessment in 3D tumor spheroids .
- In Vivo PET/CT Imaging : Use ¹²⁴I-labeled analogs to correlate tumor uptake (SUV values) with therapeutic response in xenograft models .
- Mechanistic Profiling : Combine RNA-seq and proteomics to identify pathways modulated by the compound (e.g., apoptosis vs. DNA damage response) .
Data Analysis and Optimization
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch Consistency : Ensure synthetic reproducibility via strict control of reaction parameters (e.g., stoichiometry, drying solvents) .
- Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity assays) and validate cell line authenticity via STR profiling .
- Data Normalization : Apply Z-score or Grubbs’ test to exclude outliers in dose-response curves .
Q. What computational tools are suitable for predicting off-target effects or toxicity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against toxicity-associated targets (e.g., hERG, CYP450 isoforms) .
- QSAR Models : Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
- MD Simulations : Run 100-ns simulations to assess binding stability to unintended targets (e.g., serum albumin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
